Citreorosein

Overview

Description

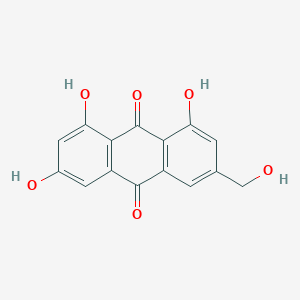

Citreorosein is a trihydroxyanthraquinone . It is a natural product found in organisms such as Hamigera avellanea and Talaromyces islandicus . It is also a polyketide made by Penicillium that has antimicrobial activity .

Synthesis Analysis

A chemoenzymatic reduction of citreorosein by the NADPH-dependent polyhydroxyanthracene reductase from Cochliobolus lunatus or MdpC from Aspergillus nidulans in the presence of Na2S2O4 gave access to putative biosynthetic intermediates .Molecular Structure Analysis

The molecular formula of Citreorosein is C15H10O6 . Its IUPAC name is 1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione . The molecular weight is 286.24 g/mol .Chemical Reactions Analysis

Citreorosein has been found to exhibit activity against marine biofilm-forming bacteria . It has also been found to inhibit degranulation and leukotriene C4 generation in mast cells .Physical And Chemical Properties Analysis

Citreorosein has a molar mass of 286.239 g·mol−1 . Its melting point is 288 °C . It has a density of 1.7±0.1 g/cm3, a boiling point of 672.3±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C .Scientific Research Applications

Chemoenzymatic Synthesis

Citreorosein has been studied for its role in chemoenzymatic synthesis processes. Researchers have explored the reduction of citreorosein by NADPH-dependent polyhydroxyanthracene reductase from various fungi, which could lead to the biosynthesis of important intermediates like aloe-emodin and rugulosin C . This application is significant in the field of organic chemistry and pharmaceuticals, where such compounds are valuable for their potential therapeutic properties.

Anti-inflammatory Properties

In the realm of medical research, citreorosein has been identified to inhibit degranulation and leukotriene C4 generation in mast cells . This suggests that citreorosein could be beneficial in the prevention of allergic inflammation, making it a potential candidate for developing new anti-inflammatory drugs.

Antioxidant Activity

Citreorosein’s antioxidant properties have been investigated, particularly in relation to plant extracts where it is present. Studies have assessed the antioxidant activity of compounds like citreorosein in various Aloe species, which are known for their medicinal uses . The antioxidant capacity of citreorosein contributes to its potential as a natural remedy for oxidative stress-related conditions.

Mechanism of Action

Target of Action

Citreorosein primarily targets proinflammatory cytokines, including tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β, in mouse bone marrow-derived mast cells (BMMCs) stimulated with phorbol 12-myristate 13-acetate (PMA) plus the calcium ionophore A23187 . It also targets the Syk pathway in mast cells .

Mode of Action

Citreorosein interacts with its targets by suppressing the gene expression of proinflammatory cytokines . It inhibits the phosphorylation of the MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAP kinase, and c-Jun NH2-terminal kinase (JNK). Furthermore, it strongly inhibits the DNA binding activity of nuclear factor-κB (NF-κB) through the inhibition of phosphorylation and degradation of inhibitor of kappaB (IκB) as well as activator protein-1 (AP)-1 through the reduction of phosphorylation of c-Jun .

Biochemical Pathways

Citreorosein affects multiple biochemical pathways. It suppresses both degranulation and the generation of leukotriene C4 (LTC4) in a dose-dependent manner in stem cell factor (SCF)-mediated mouse bone marrow-derived mast cells (BMMCs). This suppression occurs through the inhibition of multiple step signaling, including the phosphorylation of phospholipase Cγ (PLCγ), mobilization of intracellular Ca2+, phosphatidylinositol 3-kinase (PI3K), Akt, MAP kinases (MAPKs), translocation of phospho-phospholipase A2 (PLA2), and 5-LO .

Pharmacokinetics

The active ingredients of the Radix Polygoni Multiflori (RPM) extract, which includes Citreorosein, are quickly absorbed after oral administration, with high exposure levels. The tissue distributions of these components are high in the liver and kidney. Most of the active ingredients are mainly excreted through feces and bile, while a few are converted into other products in the body and excreted through urine and feces .

Result of Action

The biochemical analysis demonstrates that Citreorosein attenuates degranulation and LTC4 generation through the suppression of multiple step signaling. This would be beneficial for the prevention of allergic inflammation . It also inhibits pro-inflammatory cytokines production through the inhibition of both MAPKs and AKT-mediated IκB kinase (IKK) phosphorylation and subsequent inhibition of transcription factor NF-κB activation .

Future Directions

Microbial pigments like Citreorosein have potential applications in various fields such as food, pharmaceuticals, cosmetics, and textiles. They are also known to exhibit cytotoxic, antioxidant, antimicrobial, antimalarial, anticancer, antitumor, and antifouling activities . Therefore, future research could focus on exploring these applications further .

properties

IUPAC Name |

1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-5-6-1-8-12(10(18)2-6)15(21)13-9(14(8)20)3-7(17)4-11(13)19/h1-4,16-19H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHZABGPIPECSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197420 | |

| Record name | omega-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citreorosein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Citreorosein | |

CAS RN |

481-73-2 | |

| Record name | Citreorosein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-Hydroxyemodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | omega-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .OMEGA.-HYDROXYEMODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H2Z421AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citreorosein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

288 °C | |

| Record name | Citreorosein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

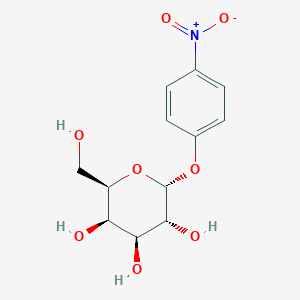

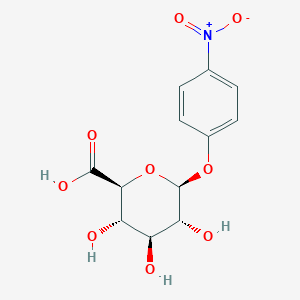

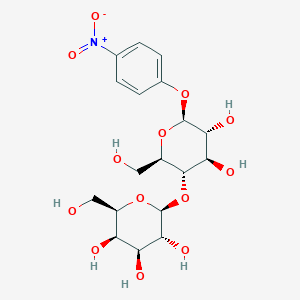

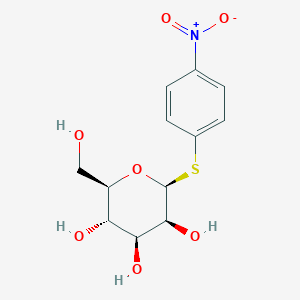

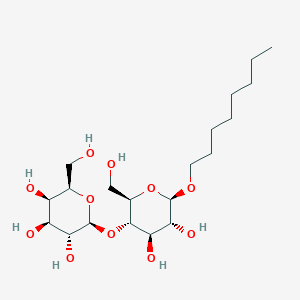

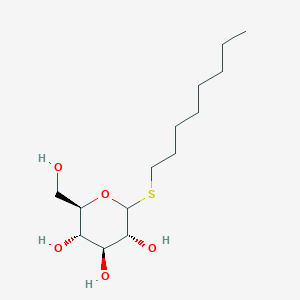

Feasible Synthetic Routes

Q & A

Q1: What are the primary biological activities reported for citreorosein?

A1: Citreorosein has been reported to exhibit a variety of biological activities, including:

- Anti-inflammatory: Reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. [, ]

- Immunosuppressive: Demonstrates moderate immunosuppressive effects. []

- Anti-tumor: Inhibits the proliferation of various cancer cell lines in vitro. [, , , ]

- Anti-complementary: Exhibits activity against the classical and alternative complement pathways. []

- Anti-fouling: Inhibits the growth and adhesion of marine biofilm-forming bacteria. [, ]

- Anti-obesity: Shows potential anti-obesity activity in zebrafish models. [, ]

- Anti-bacterial: Demonstrates inhibitory activity against Helicobacter pylori. []

- Anti-viral: Shows antiviral activity, particularly against H1N1 influenza. [, ]

Q2: How does citreorosein exert its anti-inflammatory effects?

A2: Citreorosein has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of key signaling pathways involved in inflammation. Specifically, it inhibits:

- Mitogen-activated protein kinases (MAPKs): Citreorosein attenuates the phosphorylation of ERK1/2, p38 MAPK, and JNK. [, ]

- Nuclear factor-κB (NF-κB): It inhibits NF-κB DNA binding activity by suppressing the phosphorylation and degradation of IκB. []

- Activator protein-1 (AP-1): Citreorosein reduces c-Jun phosphorylation, leading to AP-1 inhibition. []

- Akt pathway: Citreorosein can block the Akt pathway, further contributing to its anti-inflammatory effects. []

Q3: What are the potential targets of citreorosein's anti-fouling activity?

A3: Research suggests that citreorosein may exert its antifouling effects by interfering with quorum sensing in bacteria. Specifically, it has shown potential for interacting with:

- Accessory gene regulator proteins (AgrA, AgrB, AgrC): These proteins play crucial roles in the quorum sensing system of Staphylococcus aureus. []

- Signal transduction protein TRAP: This protein is also involved in the quorum sensing mechanism of bacteria. []

- LuxP protein: This protein is involved in the movement of autoinducers within the quorum sensing system of Vibrio carchariae. []

Q4: Does citreorosein show any specific binding affinity to biological targets?

A4: While citreorosein has shown interactions with various targets, one study utilizing molecular docking simulations identified a strong binding affinity for:

- Alpha, beta-tubulin (1JFF): This interaction, with a binding score of -10.98, may contribute to citreorosein's anticancer activity against myeloid leukemia HL60 cells. []

Q5: What is known about the pharmacokinetics of citreorosein?

A5: Studies on the pharmacokinetics of a Radix Polygoni Multiflori extract, a source of citreorosein, in rats revealed:

- Rapid absorption: Citreorosein is quickly absorbed after oral administration. [, ]

- High exposure in liver and kidney: Significant levels of citreorosein are found in the liver and kidneys, suggesting these organs as potential sites of action and/or toxicity. [, ]

- Excretion primarily through feces and bile: Citreorosein is mainly eliminated through feces and bile, with some metabolites potentially excreted through urine. [, ]

Q6: What is the molecular formula, weight, and key spectroscopic data for citreorosein?

A6:

- Spectroscopic Data: Characterized by spectroscopic techniques such as:

- UV-Vis Spectroscopy: Exhibits characteristic absorption bands in the UV-Vis region. [, , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed structural information, including chemical shifts and coupling constants. [, , , , , ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and formula. [, ]

- Infrared (IR) Spectroscopy: Provides information on functional groups present in the molecule. []

Q7: Has the structure of citreorosein been confirmed by X-ray crystallography?

A7: While numerous studies utilize spectroscopic data for structural confirmation, there doesn't appear to be direct evidence of X-ray crystallographic data for citreorosein in the provided research.

Q8: Are there any reported synthetic routes for citreorosein?

A8: Yes, one study describes a facile synthesis of citreorosein and its 10-deoxygenated derivative. []

Q9: What is the impact of structural modifications on citreorosein's activity?

A9: Structure-activity relationship (SAR) studies on anthraquinones, including citreorosein, have identified key structural features that influence their antifouling activity: []

Q10: What is the safety profile of citreorosein?

A10: While citreorosein exhibits promising biological activities, its safety profile requires further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.